molecular formula C6H9NaO6 B15319567 Sodium4-ethoxy-2,3-dihydroxy-4-oxobutanoate

Sodium4-ethoxy-2,3-dihydroxy-4-oxobutanoate

Cat. No.: B15319567
M. Wt: 200.12 g/mol
InChI Key: XTCYKUZPCOWKSB-UHFFFAOYSA-M
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Description

Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate is a chemical compound with the molecular formula C6H9NaO6 and a molecular weight of 200.12 g/mol . It is characterized by its unique structure, which includes ethoxy, dihydroxy, and oxobutanoate groups. This compound is commonly used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C6H9NaO6

Molecular Weight

200.12 g/mol

IUPAC Name

sodium;4-ethoxy-2,3-dihydroxy-4-oxobutanoate

InChI

InChI=1S/C6H10O6.Na/c1-2-12-6(11)4(8)3(7)5(9)10;/h3-4,7-8H,2H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

XTCYKUZPCOWKSB-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C(C(=O)[O-])O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with sodium hydroxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: In industrial settings, the production of sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate is carried out in large-scale reactors. The process involves the careful control of temperature, pH, and reaction time to ensure high yield and purity of the product. The final compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate: Unique due to its specific functional groups and structure.

    Sodium 4-methoxy-2,3-dihydroxy-4-oxobutanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Sodium 4-ethoxy-2,3-dihydroxy-4-oxopentanoate: Similar but with an additional carbon in the backbone.

Uniqueness: Its ethoxy group, in particular, differentiates it from similar compounds and influences its chemical behavior .

Q & A

Q. What are the optimal synthetic routes for Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate, and how can purity be ensured?

The compound is synthesized via esterification and subsequent sodium salt formation. A representative method involves refluxing intermediates like 4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid with sodium hydroxide in ethanol, followed by crystallization. Critical parameters include reaction time (10–12 hours), temperature (60–70°C), and stoichiometric control to avoid side products like unreacted acid or over-alkylated derivatives . Purification via recrystallization (ethanol/hexane) and characterization by HPLC (≥98% purity) ensure quality. Elemental analysis (C, H, N) and mass spectrometry (m/z 179.65 [M+Na]+) validate molecular integrity .

Q. Which spectroscopic techniques are most effective for characterizing Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate?

Key techniques include:

  • FT-IR : Confirms functional groups (e.g., C=O stretch at 1720–1680 cm⁻¹, O–H broad peak at 3200–3400 cm⁻¹) .
  • NMR : 1H^1H NMR (D₂O) shows signals for ethoxy (–OCH₂CH₃, δ 1.2–1.4 ppm), hydroxyl protons (δ 3.8–4.2 ppm), and carboxylate (δ 2.5–2.8 ppm). 13C^{13}C NMR confirms the carbonyl (δ 170–180 ppm) and ether linkages .
  • XRD : Crystallographic data (e.g., unit cell parameters) resolve structural ambiguities, though limited public datasets exist for this compound .

Advanced Research Questions

Q. How does the ethoxy group influence the compound’s reactivity in aqueous vs. nonpolar solvents?

The ethoxy group (–OCH₂CH₃) enhances solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding, while the dihydroxy and carboxylate groups stabilize the sodium salt in aqueous media. In nonpolar solvents (e.g., THF), the compound may form aggregates, reducing reactivity. Kinetic studies in D₂O (pH 7.4) show hydrolytic stability (>24 hours), but under acidic conditions (pH <3), ester cleavage occurs, releasing 4-oxobutanoic acid derivatives . Contrast this with methyl analogs ( ), where shorter alkyl chains reduce steric hindrance but increase hydrolysis rates .

Q. What computational methods are suitable for predicting the compound’s molecular electrostatic potential (MEP) and reaction sites?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates MEP surfaces, identifying nucleophilic (carboxylate oxygen) and electrophilic (carbonyl carbon) sites. Quantum chemical studies (e.g., Hirshfeld charge analysis) reveal charge distribution patterns, aiding in predicting reactivity with electrophiles like aldehydes or nucleophiles like amines . Comparative studies with analogs (e.g., 4-methoxy derivatives) highlight how substituents modulate electron density .

Q. How can discrepancies in reported molecular formulas (e.g., chlorine presence in some datasets) be resolved?

lists a molecular formula (C₇H₁₄ClNO₂) conflicting with the compound’s IUPAC name. Resolve this via:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., m/z 179.65 vs. chlorine-containing variants).
  • Elemental Analysis : Detects chlorine absence (theoretical C: 46.7%, H: 6.3%, N: 7.8% vs. experimental values) .
  • Synthetic Pathway Review : Verify starting materials (e.g., 4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid lacks chlorine) to rule out contamination .

Q. What are the implications of the compound’s thermal stability for storage and experimental design?

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, primarily releasing CO₂ and water. For long-term storage, keep under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. In reaction conditions (e.g., Suzuki couplings), avoid temperatures >100°C to preserve the carboxylate moiety . Contrast with analogs like 4-(4-bromophenyl) derivatives, which exhibit lower thermal stability due to heavier halogen substituents .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to refine reaction parameters (e.g., pH, solvent ratios) .
  • Data Contradiction Analysis : Cross-validate spectral and computational data with peer-reviewed databases (PubChem, DSSTox) .
  • Safety Protocols : Follow GHS guidelines for handling sodium salts (e.g., PPE for dust inhalation prevention) .

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